molecular formula C22H18FN3O3 B2760383 (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2034295-92-4

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2760383
CAS No.: 2034295-92-4
M. Wt: 391.402
InChI Key: VTOIGSWBUQLWQR-UHFFFAOYSA-N
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Description

The compound “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” is a complex organic molecule that features a combination of pyrimidine, pyrrolidine, and xanthene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrimidine moiety: Starting with a fluorinated pyrimidine derivative, which can be synthesized through nucleophilic substitution reactions.

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling reactions: The pyrimidine and pyrrolidine intermediates can be coupled using suitable reagents and conditions to form the desired compound.

    Xanthene incorporation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: can be compared with other fluorinated pyrimidine derivatives, pyrrolidine-containing compounds, and xanthene-based molecules.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c23-14-11-24-22(25-12-14)28-15-9-10-26(13-15)21(27)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11-12,15,20H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOIGSWBUQLWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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